molecular formula CHNO B1193903 Cyanic acid CAS No. 420-05-3

Cyanic acid

Cat. No.: B1193903
CAS No.: 420-05-3
M. Wt: 43.025 g/mol
InChI Key: XLJMAIOERFSOGZ-UHFFFAOYSA-N
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Description

Cyanic acid (HOCN) is a colorless, volatile, and poisonous liquid with the molecular formula CHNO and a molecular weight of 43.02 g/mol . Its structure consists of a hydroxyl group bonded to a cyano group (H−O−C≡N), though it exists in equilibrium with its tautomer, isothis compound (HNCO), where the proton resides on nitrogen instead of oxygen . Historically, Friedrich Wöhler’s 1827 synthesis of this compound revealed its structural isomerism with fulminic acid (HCNO), challenging early assumptions that distinct properties necessitated distinct elemental compositions .

This compound hydrolyzes readily to produce ammonia and carbon dioxide, a reaction critical in urea metabolism studies . It plays a role in organic synthesis, forming cyanate esters used in cycloadditions and polymerizations , and serves as a precursor in ethyl carbamate formation during spirit maturation . Despite its reactivity, pure HOCN remains elusive; isothis compound (HNCO) dominates in most solvents .

Scientific Research Applications

Agricultural Applications

Nitrogen Stabilization in Fertilizers
Cyanic acid is utilized as a nitrogen stabilizer in fertilizers. Nitrogen is essential for plant growth but can be lost through leaching and volatilization. By incorporating this compound into fertilizers, the release of nitrogen is slowed, enhancing nutrient uptake by plants and improving crop yields while minimizing environmental impact due to nitrogen runoff .

Herbicides and Pesticides
this compound derivatives are also employed in the formulation of herbicides and pesticides. These compounds help control weed growth and pests, contributing to increased agricultural productivity .

Industrial Applications

Manufacture of Plastics and Resins
this compound serves as a precursor in the production of various plastics, particularly polyurethane resins and polyisocyanurate thermoset plastics. Its trifunctionality allows it to act as a crosslinking agent, enhancing the durability and thermal stability of these materials .

Dyes and Colorants
In the textile industry, this compound is involved in synthesizing dyes and colorants. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors used in fabrics .

Fire Retardants
this compound compounds are also integrated into fire retardant formulations. These materials help reduce flammability in various products, enhancing safety standards in construction and manufacturing .

Environmental Applications

Water Treatment
this compound is widely recognized for its role as a chlorine stabilizer in swimming pools and water treatment facilities. It binds free chlorine, allowing for a more prolonged disinfection effect while reducing chlorine loss due to UV exposure . Additionally, it aids in controlling harmful microorganisms in water systems.

Biodegradation Studies
Recent studies have highlighted the potential of using engineered enzymes capable of degrading this compound in contaminated water sources. For instance, Moorella thermoacetica produces hydrolases that can effectively break down this compound under various conditions, making it a promising candidate for bioremediation efforts .

Case Studies

Study/Source Focus Findings
Cyanuric Acid - WikipediaIndustrial applicationsHighlights the use of this compound as a precursor for chlorinated compounds used in disinfection.
Nature.comBiodegradationDescribes the structure of cyanuric acid hydrolase and its role in breaking down this compound in environmental contexts.
PubMedHealth risksInvestigates the health impacts of this compound exposure, particularly its neurotoxic effects at high concentrations.

Health and Safety Considerations

While this compound has numerous beneficial applications, its toxicity profile necessitates careful handling. Studies indicate that high concentrations can lead to neurotoxic effects, emphasizing the importance of regulating its use in consumer products and industrial applications .

Q & A

Q. Basic: How is the acid dissociation constant (Ka) of cyanic acid experimentally determined?

Methodology:

  • Prepare a 0.150 M aqueous solution of this compound and measure its pH using a calibrated pH meter.

  • Calculate [H₃O⁺] from pH (e.g., pH = 2.32 → [H₃O⁺] = 4.8 × 10⁻³ M).

  • Apply the equilibrium expression:

    Ka=[H₃O⁺][CNO⁻][HOCN]\text{Ka} = \frac{[\text{H₃O⁺}][\text{CNO⁻}]}{[\text{HOCN}]}

    Assume [CNO⁻] ≈ [H₃O⁺] for dilute solutions. Using the example data, Ka ≈ 1.54 × 10⁻⁴ .

Q. Advanced: How to resolve discrepancies in calculated percent ionization of this compound in buffer systems?

Example Contradiction:

  • A buffer with 0.50 M HOCN and 0.10 M NaCNO yields conflicting results: 0.2% (Henderson-Hasselbalch) vs. 1.9% (quadratic solution) .
    Resolution Strategy:

Assumption Check: Verify if [CNO⁻] ≫ x (if not, quadratic/iterative methods are required).

Experimental Validation: Measure pH directly and back-calculate [H⁺].

Computational Tools: Use software (e.g., ChemAxon, Gaussian) to model equilibrium without approximations.

Q. Basic: What are the hydrolysis products of this compound in aqueous solutions?

Methodology:

  • Hydrolyze HOCN in deionized water and analyze products via:

    • Titrimetry: Quantify NH₃ using a back-titration with HCl.
    • Gas Chromatography: Detect CO₂ evolution.
  • Reaction:

    HOCN+H₂ONH₃+CO₂\text{HOCN} + \text{H₂O} → \text{NH₃} + \text{CO₂}

    Confirmed by IR peaks for NH₃ (3330 cm⁻¹) and CO₂ (2349 cm⁻¹) .

Q. Advanced: How to distinguish this compound (HOCN) from isothis compound (HNCO) spectroscopically?

Techniques:

  • Microwave Spectroscopy: Measure rotational transitions. HNCO exhibits a distinct μₐ = 1.38 D vs. HOCN’s μₐ = 1.94 D .
  • IR Spectroscopy: HNCO shows a strong ν(N=C=O) stretch at 2260 cm⁻¹, while HOCN has ν(O-H) at 3550 cm⁻¹ and ν(C≡N) at 2150 cm⁻¹ .
  • Computational Confirmation: CCSD(T)/cc-pCVQZ calculations predict HOCN’s dipole moment as 1.94 D .

Q. Advanced: What computational methods predict this compound’s molecular properties?

Protocol:

Basis Set Selection: Use aug-cc-pCV5Z for high accuracy in electric and magnetic properties .

Post-Hartree-Fock Methods: Apply CCSD(T) to account for electron correlation.

Validation: Compare predicted electric field gradients (EFGs) with microwave spectroscopy data.

  • Example: Predicted EFG for HOCN aligns with experimental quadrupole coupling constants (χₐₐ = -3.2 MHz) .

Q. Basic: How are this compound salts synthesized and characterized?

Synthesis:

  • React sodium cyanate (NaOCN) with hydrogen chloride gas:

    NaOCN+HClHOCN+NaCl\text{NaOCN} + \text{HCl} → \text{HOCN} + \text{NaCl}

    Isolate HOCN at -80°C to minimize tautomerization to HNCO .
    Characterization:

  • X-ray Diffraction: Confirm O-C≡N bonding (bond length ≈ 1.16 Å).

  • Elemental Analysis: Verify C:N:O ratio (1:1:1).

Q. Advanced: Why is isolating pure this compound challenging?

Key Challenges:

  • Tautomerization Equilibrium: HOCN ⇌ HNCO in solution/gas phases, skewed toward HNCO (>95% at 25°C) .
  • Polymerization: HOCN trimerizes to cyanuric acid above -30°C .
    Mitigation Strategies:
  • Use cryogenic techniques (e.g., matrix isolation at 10 K).
  • Stabilize HOCN via hydrogen bonding with ethers .

Q. Advanced: How do cyanate ions enhance perovskite solar cell stability?

Research Findings:

  • Replace bromide with cyanate (OCN⁻) in ABX₃ perovskites.
  • Mechanism: Stronger Pb–OCN bonds reduce halide migration, improving thermal stability.
  • Efficiency: Power conversion efficiency increases from 18.7% (Br⁻) to 21.3% (OCN⁻) .

Q. Basic: How to quantify this compound concentration via titration?

Protocol:

  • Titrate HOCN against 0.1 M NaOH using phenolphthalein.
  • Endpoint: pH ~8.3 (equivalence point for weak acid-strong base).
  • Calculation:
    [HOCN]=MNaOH×VNaOHVHOCN\text{[HOCN]} = \frac{M_{\text{NaOH}} \times V_{\text{NaOH}}}{V_{\text{HOCN}}}

Q. Advanced: What mechanisms explain this compound loss in collision-induced dissociation (CID)?

Case Study:

  • Retro-Diels-Alder Pathway: Dominates in protonated uracil (90% contribution per DFT calculations).
  • Alternative Pathways: Charge-directed proton transfer to exocyclic oxygen accounts for <10% .

Comparison with Similar Compounds

Structural Isomers: Cyanic Acid vs. Fulminic Acid vs. Isothis compound

This compound shares isomerism with fulminic acid (HCNO) and isothis compound (HNCO). Key differences arise from bonding patterns:

  • Fulminic acid (H–C≡N–O) has a linear structure, leading to distinct thermodynamic properties. At temperatures above 225 K, its rotational partition function diverges significantly from bent isomers like HOCN and HNCO due to structural asymmetry .
  • Isothis compound (HNCO) dominates tautomerically (97% at equilibrium) and exhibits weaker acidity (pKa ~3.7) compared to HOCN. HNCO oligomerizes into cyanuric acid or cyamelide at high concentrations .

Table 1: Structural and Thermodynamic Comparison of Isomers

Compound Formula Structure Key Property
This compound HOCN H–O–C≡N Tautomerizes to HNCO; hydrolyzes to NH₃ + CO₂
Isothis compound HNCO H–N=C=O Predominant tautomer; forms polymers
Fulminic acid HCNO H–C≡N–O Linear structure; divergent partition function

Functional Analogues: Sulphothis compound and Hydronitric Acid

  • Sulphothis compound (HSCN) : Replaces oxygen in HOCN with sulfur. Its ammonium salt decomposes to sulphourea (NH₂–C(S)–NH₂), mirroring urea formation from this compound .
  • Hydronitric acid (HN₃) : Shares explosive tendencies and similar salt solubilities (e.g., K⁺, Ba²⁺ salts) with HOCN. Both liquids decompose violently upon heating .

Table 2: Functional Analogues of this compound

Compound Formula Key Reaction/Property
Sulphothis compound HSCN NH₄SCN → NH₂–C(S)–NH₂ (sulphourea)
Hydronitric acid HN₃ Explosive decomposition; similar salt solubility

Cyanuric Acid and Derivatives

Cyanuric acid (C₃H₃N₃O₃) forms a six-membered ring akin to benzene, contrasting with isocyanurates and cyamelide, which adopt different cyclic or polymeric structures . Unlike HOCN, cyanuric acid is thermally stable and non-volatile, making it useful in chlorine stabilization and polymer production .

Key Research Findings and Controversies

  • Tautomerism : HOCN and HNCO coexist, but isolation of pure HOCN remains unachieved .
  • Detection Challenges : Conflicting studies on this compound’s role in urea decomposition highlight analytical limitations .
  • Thermodynamics : Partition function disparities among isomers at high temperatures underscore structural influences on reactivity .

Preparation Methods

Thermal Decomposition of Cyanuric Acid

Cyanuric acid (CYA), the cyclic trimer of cyanic acid, serves as the primary precursor for generating this compound. Thermal decomposition of cyanuric acid at elevated temperatures liberates monomeric this compound, which can be captured under controlled conditions.

Synthesis of Cyanuric Acid from Urea

Cyanuric acid is industrially synthesized via the thermal decomposition of urea. Two primary methods are employed:

  • Solvent-Free Pyrolysis : Heating urea at temperatures ≥250°C induces cyclotrimerization, yielding cyanuric acid and ammonia . This method, while economical, risks product agglomeration and equipment fouling due to phase changes during the reaction.

  • Liquid-Phase Synthesis : Urea is heated in a solvent (e.g., kerosene) at 150–220°C under reduced pressure (10 mmHg), achieving higher purity and yields (up to 85%) . Catalysts such as ammonium chloride (NH₄Cl) accelerate the reaction, reducing energy input and improving efficiency .

Reaction Equation :

3NH2CONH2Δ(HOCN)3+3NH33 \, \text{NH}2\text{CONH}2 \, \xrightarrow{\Delta} \, (\text{HOCN})3 + 3 \, \text{NH}3 \uparrow

Decomposition of Cyanuric Acid to this compound

Heating cyanuric acid to 300°C induces depolymerization, releasing gaseous this compound . The process is typically conducted in a vacuum or inert atmosphere to minimize side reactions.

Key Parameters :

  • Temperature : 280–320°C

  • Pressure : <50 mmHg

  • Yield : ~70–80% (theoretical)

Reaction Equation :

(HOCN)3Δ3HOCN(\text{HOCN})_3 \, \xrightarrow{\Delta} \, 3 \, \text{HOCN} \uparrow

Acid-Catalyzed Decomposition of Cyanuric Acid

Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitate the decomposition of cyanuric acid at lower temperatures (100–150°C). This method is advantageous for laboratory-scale synthesis, as it avoids high-temperature equipment.

Procedure :

  • Cyanuric acid is suspended in concentrated HCl.

  • The mixture is refluxed at 120°C for 4–6 hours.

  • Gaseous HOCN is condensed and collected in a cold trap .

Limitations :

  • Acid residues may contaminate the product.

  • Requires careful handling of corrosive reagents.

Alternative Routes via Cyanuric Chloride (TCT)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) offers an alternative pathway to this compound. Hydrolysis of TCT with acetic acid yields cyanuric acid, which is subsequently decomposed .

Reaction Steps :

  • Synthesis of Cyanuric Acid :

    C3N3Cl3+3CH3COOH(HOCN)3+3CH3COCl\text{C}_3\text{N}_3\text{Cl}_3 + 3 \, \text{CH}_3\text{COOH} \rightarrow (\text{HOCN})_3 + 3 \, \text{CH}_3\text{COCl} \uparrow
    • Conditions : Reflux in acetic acid until precipitation ceases.

    • Yield : >90% .

  • Thermal Decomposition : As described in Section 2.2.

Industrial Synthesis and Scalability Considerations

Industrial production of this compound prioritizes cost-effectiveness and safety. The liquid-phase urea method dominates due to its scalability and compatibility with continuous reactors . Key challenges include:

  • Byproduct Management : Ammonia emissions require scrubbing systems.

  • Energy Efficiency : High-temperature processes demand advanced heat recovery systems.

Comparative Analysis of Methods :

MethodPrecursorTemperature (°C)PressureYield (%)Scalability
Urea PyrolysisUrea250–300Ambient70–85High
TCT HydrolysisCyanuric Chloride80–120Ambient>90Moderate
Acid-Catalyzed DecompositionCyanuric Acid100–150Ambient60–75Low

Properties

CAS No.

420-05-3

Molecular Formula

CHNO

Molecular Weight

43.025 g/mol

IUPAC Name

cyanic acid

InChI

InChI=1S/CHNO/c2-1-3/h3H

InChI Key

XLJMAIOERFSOGZ-UHFFFAOYSA-N

SMILES

C(#N)O

Canonical SMILES

C(#N)O

melting_point

-86.0 °C

Key on ui other cas no.

420-05-3
71000-82-3

physical_description

Solid

vapor_pressure

812.46 mmHg

Origin of Product

United States

Synthesis routes and methods

Procedure details

under conditions sufficient to prepare the urea condensation mixture of cyanuric acid and cyamelide. The urea is first heated to produce isocyanuric acid and/or cyanic acid then reacted with urea to form biuret then further heated to form a mixture of cyanuric acid and cymelide.
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Retrosynthesis Analysis

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